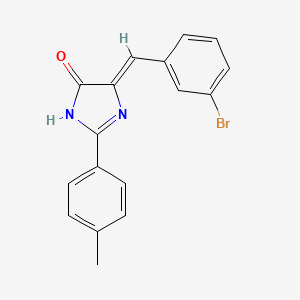
(5Z)-5-(3-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic compound known for its diverse pharmacological properties It belongs to the class of imidazole derivatives, which are known for their wide range of biological activities
Preparation Methods
The synthesis of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired imidazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced neural transmission. Additionally, the compound can interact with cellular receptors, modulating various signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can be compared with other imidazole derivatives, such as:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound also exhibits significant biological activities, including antimicrobial and antifungal properties.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
The uniqueness of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13BrN2O |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13BrN2O/c1-11-5-7-13(8-6-11)16-19-15(17(21)20-16)10-12-3-2-4-14(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
YGWKFRSRCGAVTN-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















